Erucyl erucamide

Description

Definitional Context and Nomenclature in Research Literature

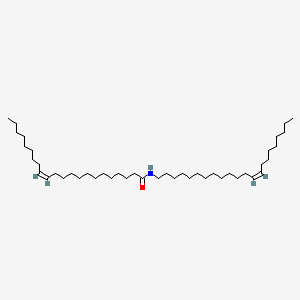

Erucyl erucamide (B86657) is a secondary fatty amide. In scientific literature, it is systematically identified by the IUPAC name (13Z)-N-((13Z)-docos-13-en-1-yl)docos-13-enamide. nih.gov It is crucial to distinguish erucyl erucamide from the more commonly known primary amide, erucamide.

This compound is formed from two erucic acid-derived chains, resulting in a significantly larger molecule. This structural difference is fundamental to its distinct physical and chemical properties. While sometimes referred to generally within the erucamide family, precise nomenclature in research and industry specifies its secondary amide nature to avoid confusion with the primary amide, which has different performance characteristics.

Table 1: Chemical Identification of this compound

| Identifier | Value |

|---|---|

| Chemical Name | This compound |

| IUPAC Name | (Z)-N-[(Z)-docos-13-enyl]docos-13-enamide nih.gov |

| CAS Number | 87075-61-4 guidechem.comguidechem.com |

| Molecular Formula | C44H85NO guidechem.comguidechem.com |

| Molecular Weight | 644.15 g/mol guidechem.comguidechem.com |

Historical Development and Evolution of Fatty Amide Additives

The use of fatty amides as polymer additives dates back decades, evolving to meet the increasing demands of polymer processing. rsc.org Initially, simple primary amides like stearamide and oleamide (B13806) were used to reduce friction in plastics. tuyap.onlinepitt.edu As processing temperatures for polymers like polyethylene (B3416737) and polypropylene (B1209903) increased, a need arose for additives with greater thermal stability. This led to the adoption of higher molecular weight primary amides, such as erucamide (the primary amide of erucic acid), which offered better performance at elevated temperatures due to its longer carbon chain. tuyap.onlineontosight.ai

The continued development of engineering plastics and other high-performance polymers necessitated additives with even greater stability and durability. pmcbiogenix.com This spurred the development of secondary amides and fatty bisamides. pmcbiogenix.comchempoint.com this compound emerged as part of this evolution. As a secondary amide, it provides superior thermal stability compared to primary amides, making it suitable for applications where resistance to discoloration and degradation at high processing temperatures is critical. pmcbiogenix.com This progression reflects a broader trend in materials science toward creating highly specialized additives tailored for specific, high-performance polymer systems.

Significance in Advanced Polymer and Industrial Applications

The significance of this compound lies in its function as a high-performance additive in advanced polymer systems. Its primary role is to act as a slip agent and lubricant, particularly in engineering plastics such as nylon, acrylics, and polycarbonates, which are processed at high temperatures. pmcbiogenix.com In these applications, conventional primary amides might volatilize or decompose, leading to issues like die buildup, surface defects, and discoloration. specialchem.com

The higher molecular weight and secondary amide structure of this compound provide excellent thermal stability, ensuring its integrity during demanding processing conditions. pmcbiogenix.com This results in improved mold flow, easier mold release, and a reduction in the coefficient of friction on the surface of the final product. pmcbiogenix.comchempoint.com Its utility extends to non-polymer applications where a high-performance wax replacement is needed for demanding conditions. pmcbiogenix.com The development and use of this compound exemplify the targeted molecular design required to solve specific challenges in modern manufacturing and materials science.

Table 2: Comparative Properties of Fatty Amide Additives

| Property | Oleamide | Stearamide | Erucamide | This compound |

|---|---|---|---|---|

| CAS Number | 301-02-0 | 124-26-5 | 112-84-5 | 87075-61-4 |

| Amide Type | Primary | Primary | Primary | Secondary |

| Molecular Formula | C18H35NO | C18H37NO | C22H43NO | C44H85NO |

| Melting Point (°C) | ~70 tuyap.online | ~100 tuyap.online | ~82 haihangchem.com | ~70-73 google.com |

| Key Characteristic | Fast migration tuyap.online | Anti-blocking tuyap.online | Good thermal stability chemicalbook.com | Superior thermal stability pmcbiogenix.com |

Properties

CAS No. |

87075-61-4 |

|---|---|

Molecular Formula |

C44H85NO |

Molecular Weight |

644.2 g/mol |

IUPAC Name |

(Z)-N-[(Z)-docos-13-enyl]docos-13-enamide |

InChI |

InChI=1S/C44H85NO/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35-37-39-41-43-45-44(46)42-40-38-36-34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h17-20H,3-16,21-43H2,1-2H3,(H,45,46)/b19-17-,20-18- |

InChI Key |

ABCFHTQGKNXCHE-CLFAGFIQSA-N |

Isomeric SMILES |

CCCCCCCC/C=C\CCCCCCCCCCCCNC(=O)CCCCCCCCCCC/C=C\CCCCCCCC |

Canonical SMILES |

CCCCCCCCC=CCCCCCCCCCCCCNC(=O)CCCCCCCCCCCC=CCCCCCCCC |

Origin of Product |

United States |

Synthetic Pathways and Production Methodologies

Chemical Synthesis Routes of Erucyl Erucamide (B86657)

The primary methods for synthesizing erucyl erucamide involve the reaction of an erucic acid source with an amine source, typically ammonia (B1221849) or urea (B33335). The choice of pathway can depend on factors such as raw material availability, desired product purity, and economic viability.

Direct amidation is a common and straightforward method for producing erucamide. This process involves the reaction of erucic acid with ammonia, or a substitute like urea, at high temperatures. nih.govresearchgate.net The reaction with anhydrous ammonia is typically conducted at temperatures around 200°C and high pressures ranging from 345 to 690 kPa. nih.govresearchgate.net

An alternative, more economical approach utilizes urea as the ammonia source, allowing the reaction to proceed at atmospheric pressure, albeit at a high temperature of approximately 190°C. nih.gov This method has been optimized to achieve high yields. For instance, using a 1:4 molar ratio of erucic acid to urea at 190°C with a specific catalyst resulted in a 92% yield of pure erucamide. nih.gov Enzymatic synthesis using lipase (B570770) is another variant of direct amidation. The lipase-catalyzed ammonolysis of erucic acid with urea in an organic solvent medium has been shown to produce erucamide with 88.74% purity after 48 hours at 60°C. nih.govresearchgate.net

| Amine Source | Temperature (°C) | Pressure | Catalyst | Yield/Purity | Reference |

|---|---|---|---|---|---|

| Anhydrous Ammonia | ~200 | 345-690 kPa | Not specified | Not specified | nih.govresearchgate.net |

| Urea | 190 | Atmospheric | P₂O₅ with (NH₄)₂HPO₄ | 92% Yield | nih.gov |

| Urea | 60 | Atmospheric | Candida antarctica lipase (Novozym 435) | 88.74% Purity | nih.govresearchgate.net |

Another significant industrial route to erucamide involves the amidation of methyl erucate (B1234575), the methyl ester of erucic acid. google.com This process, also known as transesterification, involves reacting methyl erucate with ammonia. scribd.com This method is often employed in conjunction with catalytic systems to drive the reaction towards high conversion rates. For example, using a loop reactor with a solid catalyst, the amidation of methyl erucate can achieve a conversion efficiency of 96.0%, resulting in erucamide with a purity of 96.4%. google.com

Catalysts are crucial in the industrial synthesis of fatty amides like this compound to improve reaction efficiency and product quality. Various catalytic systems have been developed, including organotin compounds and metal-based catalysts.

Alkyltin compounds have proven to be effective catalysts for the amidation of carboxylic acids. google.com Organotin catalysts are utilized to achieve high reactivity and yield while minimizing by-products, thereby improving the color and clarity of the final product. Specific examples used in erucamide synthesis include butyltin trichloride (B1173362), dimethyltin (B1205294) dichloride, dibutyltin (B87310) diacetate, and butylchlorotin dihydroxide. google.com

For instance, reacting erucic acid with ammonia at 168°-170° C in the presence of 0.5 wt. percent butyltin trichloride catalyst for 12.5 hours resulted in a conversion of over 95%. google.com Similarly, using butylchlorotin dihydroxide as a catalyst under 30-35 psi of ammonia pressure achieved a 99.5% conversion of erucic acid. google.com The Lewis acidic nature of the Sn(IV) center is a key factor in the catalytic activity of these compounds. rsc.orglupinepublishers.com

| Catalyst | Reaction Time (hours) | Temperature (°C) | Pressure | Conversion Rate (%) | Reference |

|---|---|---|---|---|---|

| Butyltin trichloride | 12.5 | 168-170 | Atmospheric | >95 | google.com |

| Dimethyltin dichloride | ~18 | 170 | Not specified | >96 | google.com |

| Dibutyltin diacetate | Not specified | Not specified | Not specified | >98 | google.com |

| Butylchlorotin dihydroxide | 11 | Not specified | 30-35 psi | 99.5 | google.com |

Metal halides are another class of catalysts employed in organic synthesis, where their properties can be tuned by varying the halide ligand. nih.govresearchgate.net In the context of erucamide production, a notable example involves a solid catalyst comprising activated carbon with immobilized titanium tetrachloride. google.com This system, used in a loop reactor for the ammonification of erucic acid, yields erucamide with purities between 97.1% and 99.2% and a conversion efficiency of 98.3% to 98.7%. google.com The use of metal halide perovskites as heterogeneous photocatalysts has also gained attention due to their strong light absorption and tunable energy levels, suggesting potential for novel synthetic routes. mdpi.comrsc.org

Complex catalytic systems involving metal compounds are also utilized. For the synthesis of secondary fatty amides, such as octadecyl erucamide, a composite catalyst has been developed. google.comgoogle.com This catalyst consists of a solid strong acid (like phosphomolybdic acid or silicotungstic acid), metatitanic acid, and chromatographic silica (B1680970) gel. google.comgoogle.com This system facilitates the direct reaction of erucic acid with a primary amine, achieving a high conversion rate of over 98.5% without the need for solvents. google.com

Furthermore, Group (IV) metal alkoxides, such as zirconium (IV) tert-butoxide, have been shown to catalyze the exchange between esters and amines to form amides. nih.gov These catalysts, often used with activators, are effective for a wide range of substrates without the need to remove the alcohol byproduct. nih.gov

Process Optimization in Industrial Production

The industrial synthesis of this compound has traditionally been accomplished through the ammonolysis of erucic acid or its triglycerides at high temperatures and pressures. nih.govresearchgate.net However, process optimization has led to more economical and efficient methods, primarily focusing on catalyst systems, reaction conditions, and reactor technology to maximize yield and product purity while minimizing costs and environmental impact.

A significant advancement involves the substitution of ammonia with urea, which allows the reaction to proceed at atmospheric pressure, thereby enhancing safety and reducing equipment costs. nih.govresearchgate.net Kinetic studies have identified optimal conditions for this process, achieving a 92% yield of pure this compound. nih.gov The key parameters for this optimized synthesis are detailed in the table below.

Table 1: Optimized Conditions for this compound Synthesis via Ammonolysis with Urea

| Parameter | Optimal Value |

|---|---|

| Reactants | Erucic Acid and Urea |

| Molar Ratio (Erucic Acid:Urea) | 1:4 |

| Temperature | 190°C |

| Catalyst | P₂O₅ with (NH₄)₂HPO₄ (1:1 w/w) |

| Catalyst Concentration | 3% by weight of erucic acid |

| Pressure | Atmospheric |

| Maximum Yield | 92% |

Data sourced from kinetic investigation of erucamide synthesis. nih.gov

Further innovations in catalyst technology have been explored to improve reaction efficiency and product stability. One such approach utilizes alkyltin catalysts, like butylchlorotin dihydroxide, which can achieve over 98% conversion of erucic acid. google.com This method can be performed at temperatures between 140°C and 190°C and results in a product with improved heat stability, a crucial attribute for its use in polymer processing. google.com

Reactor design has also been a focus of optimization. The use of a loop reactor, in place of a standard stirred-tank reactor, has been shown to improve mass transfer and reaction efficiency. google.com This design, which can incorporate an immobilized titanium tetrachloride catalyst, can shorten the required reaction time by more than 10% under similar conditions, leading to higher throughput and productivity. google.com

Post-synthesis purification is another critical step for optimization. Traditional methods include recrystallization from ethanol. google.com More advanced techniques involve alkali refining with agents like trisodium (B8492382) phosphate (B84403) to reduce the final acid value of the product, ensuring high purity. google.com Industrial purification strategies may also involve vacuum distillation or membrane separation to meet stringent quality specifications. mdpi.com

Emerging Biosynthetic and Biocatalytic Approaches

In response to the growing demand for sustainable and green manufacturing processes, biosynthetic and biocatalytic methods for producing this compound are gaining traction. These approaches leverage microorganisms and enzymes to synthesize the compound under milder conditions, offering potential advantages in terms of energy consumption and environmental impact.

Microbial Fermentation for Erucamide Production

Research has demonstrated the potential of microorganisms, specifically the bacterium Bacillus megaterium, to produce this compound through fermentation. mdpi.comresearchgate.net Studies have focused on optimizing the fermentation conditions to enhance the yield of the target compound. One key strategy involves the addition of various accelerants to the culture medium.

Through systematic single-factor and orthogonal experiments, a set of optimal conditions was identified that significantly increased erucamide production by Bacillus megaterium L2. mdpi.com The addition of Tween 80, Ca²⁺, colza oil, and chloroform (B151607) under a controlled regimen resulted in a 60.26% increase in erucamide content compared to the pre-optimized culture. mdpi.com These findings suggest that microbial fermentation is a promising avenue for the industrial production of this compound. mdpi.comresearchgate.net

Table 2: Optimized Fermentation Conditions for Erucamide Production by Bacillus megaterium L2

| Factor | Optimal Condition |

|---|---|

| Accelerant 1 | 0.3% Tween 80 |

| Accelerant 2 | 0.004% Ca²⁺ |

| Accelerant 3 | 0.04% Colza Oil |

| Accelerant 4 | 0.02% Chloroform |

| Resulting Erucamide Content | 1.778 mg/L |

Data from a study on optimizing fermentation conditions. mdpi.com

Further optimization of the fermentation medium and conditions, including glucose concentration, peptone levels, temperature, and pH, has also been shown to boost yields. swxzz.com Under one set of optimized conditions, the yield of this compound reached 1.325 mg/L, a 39.03% improvement over the baseline. swxzz.com

Lipase-Catalyzed Synthesis

Biocatalytic synthesis using enzymes offers a highly specific and efficient alternative to traditional chemical methods. The ammonolysis of fatty acids to produce amides can be effectively catalyzed by lipases, such as the immobilized Candida antarctica lipase (Novozym 435). nih.govresearchgate.net This enzymatic process uses erucic acid and urea as substrates and is conducted in an organic solvent medium. nih.gov

This method is economically attractive as it operates at atmospheric pressure and a significantly lower temperature (60°C) than conventional thermochemical processes. nih.govresearchgate.net Research has established the optimal conditions for this lipase-catalyzed reaction, achieving a yield of 88.74% pure this compound after 48 hours. nih.gov

Table 3: Optimal Conditions for Lipase-Catalyzed Synthesis of this compound

| Parameter | Optimal Value |

|---|---|

| Enzyme | Candida antarctica lipase (Novozym 435) |

| Reactants | Erucic Acid and Urea |

| Molar Ratio (Erucic Acid:Urea) | 1:4 |

| Temperature | 60°C |

| Solvent | tert-Butyl alcohol |

| Reaction Time | 48 hours |

| Agitation Speed | 250 rpm |

| Yield | 88.74% |

Data sourced from research on lipase-catalyzed synthesis of fatty acid amides. nih.gov

Table of Mentioned Compounds

| Compound Name |

|---|

| (NH₄)₂HPO₄ (Diammonium hydrogen phosphate) |

| Ammonia |

| Butylchlorotin dihydroxide |

| Ca²⁺ (Calcium ion) |

| Chloroform |

| Colza oil |

| Erucic acid |

| This compound (Erucamide) |

| Ethanol |

| Glucose |

| Metatitanic acid |

| P₂O₅ (Phosphorus pentoxide) |

| Peptone |

| Phosphomolybdic acid |

| Phosphotungstic acid |

| Silicotungstic acid |

| Stearyl primary amine |

| tert-Butyl alcohol |

| Titanium tetrachloride |

| Trisodium phosphate |

| Tween 80 |

Molecular and Supramolecular Architecture Influencing Functional Behavior

Conformational Analysis and Molecular Packing of Erucamide (B86657) Layers

No specific studies detailing the conformational analysis or the specific nature of molecular packing in crystalline layers of Erucyl erucamide were found. While such studies are available for the primary amide, Erucamide, which is known to form crystalline layers on polymer surfaces, this data cannot be accurately extrapolated to the larger and structurally different this compound molecule.

Self-Assembly Mechanisms at Polymer-Air Interfaces

The mechanism of self-assembly for additives at polymer-air interfaces is a key area of study for slip agents. Research has extensively covered how the primary amide, Erucamide, migrates to the surface of polyolefins and self-assembles into a lubricating layer. medkoo.com2017erp.com However, there is no available research that specifically investigates these mechanisms for this compound. The dynamics of migration and self-assembly are highly dependent on molecular structure, and therefore, the behavior of this compound at interfaces remains uncharacterized in the available literature.

Mechanistic Studies of Erucyl Erucamide As a Functional Additive

Additive Migration Phenomena in Polymer Systems ("Blooming")

The efficacy of erucyl erucamide (B86657) as a surface-modifying agent is contingent upon its ability to migrate from the bulk of the polymer matrix to the surface, a phenomenon commonly known as "blooming." This migration is a controlled process governed by principles of kinetics and thermodynamics, and is influenced by both the polymer's intrinsic properties and external environmental conditions.

The migration of erucyl erucamide is fundamentally a process of diffusion, driven by its limited solubility within the solidified polymer matrix. As a secondary amide with a significantly larger molecular weight and lower polarity compared to primary amides like erucamide or oleamide (B13806), its rate of migration is inherently slower. plastemart.com This characteristic is a key determinant of its application in polymer films.

The slower bloom rate is often a desirable attribute. In applications requiring subsequent surface treatments such as printing or heat-sealing, a rapid migration of additives can interfere with adhesion. The controlled, delayed migration of this compound ensures that the surface remains largely unmodified in the period immediately following extrusion, preventing such issues. donglimaterial.com This behavior positions it as a "medium slip" agent, where the goal is a controlled evolution of surface properties over time rather than an immediate effect. cargill.com Other secondary amides, such as oleyl palmitamide and stearyl erucamide, exhibit similarly slow migration rates due to their large molecular structures. scribd.com

Table 1: Comparative Characteristics of Primary and Secondary Amide Slip Agents

| Feature | Primary Amides (e.g., Erucamide, Oleamide) | Secondary Amides (e.g., this compound, Stearyl Erucamide) |

|---|---|---|

| Molecular Weight | Lower | Higher plastemart.com |

| Migration Rate | Fast ("Fast Bloom") cargill.com | Slow / Delayed ("Medium Slip") plastemart.comdonglimaterial.com |

| Thermal Stability | Good, but lower than secondary amides | Excellent, suitable for high-temperature processing donglimaterial.comscribd.com |

| Typical COF Range | < 0.2 (High Slip) cargill.com | 0.3 - 0.5 (Medium Slip) cargill.com |

| Primary Application | Immediate slip for in-line conversion | Controlled slip for off-line conversion, high-temp applications donglimaterial.com |

The characteristics of the host polymer matrix play a critical role in modulating the migration kinetics of this compound. The migration of slip additives occurs predominantly through the amorphous regions of a semi-crystalline polymer. plastemart.com The crystalline domains act as impermeable barriers, creating a tortuous path for the diffusing additive molecules.

Consequently, the degree of crystallinity of the polymer has a profound impact on the migration rate.

High-Crystallinity Polymers: In polymers with higher crystallinity, such as high-density polyethylene (B3416737) (HDPE) and polypropylene (B1209903) (PP) homopolymers, the diffusion pathways are more restricted. This results in a slower migration rate for the amide. plastemart.comcargill.com

Low-Crystallinity Polymers: Conversely, in polymers with a higher amorphous content, like low-density polyethylene (LDPE) or PP copolymers, the additive molecules can diffuse more readily, leading to a faster migration to the surface. cargill.com

This principle is well-illustrated by the behavior of secondary amides in multilayer films. For instance, stearyl erucamide has been observed to migrate through a polypropylene copolymer layer but is effectively blocked by a polypropylene homopolymer core layer, demonstrating the significant influence of the polymer's crystalline structure on additive mobility. scribd.com

External factors, particularly temperature, significantly influence the migration rate of fatty acid amides. An increase in temperature provides the thermal energy required to enhance the mobility of the additive molecules within the polymer matrix, thereby accelerating the diffusion process. scribd.com

This compound and similar secondary amides like stearyl erucamide are noted for their high thermal stability. donglimaterial.com This allows them to be used in polymers that are processed at elevated temperatures without significant degradation of the additive. Stearyl erucamide, for example, is stable in plastics processed at temperatures exceeding 300°C. donglimaterial.com While higher storage or ambient temperatures will generally increase the rate of blooming, the inherent thermal stability of secondary amides ensures they remain effective. scribd.com The specific quantitative effects of humidity on the migration rate of this compound are not extensively documented, but the primary driver for migration remains the thermodynamic incompatibility with the polymer, accelerated by temperature.

Tribological and Rheological Modulation

Once this compound migrates to the polymer surface, it forms a microscopic layer that alters the surface energy and topography. This surface layer is responsible for the compound's primary functions: reducing friction and preventing blocking.

The principal function of a slip agent is to lower the coefficient of friction (COF) of a polymer surface. This compound achieves this by forming a solid, lubricating layer on the surface after blooming. researchgate.net This layer of amide molecules reduces the real area of contact and the shear strength of the interface between two polymer films or between a film and a processing surface (e.g., metal rollers).

Secondary amides like this compound are typically employed to achieve a "medium slip," which corresponds to a target COF in the range of 0.3 to 0.5. cargill.com Specific data for the closely related stearyl erucamide shows it can be used to control the COF of engineering plastics to a range between 0.25 and 0.45. donglimaterial.com The mechanism is attributed to the creation of a low-shear-strength surface. While the precise crystalline structure and orientation of the surface layer for this compound is not as extensively studied as for primary amides, the general principle involves the organized arrangement of the molecules to create a lubricious interface.

Table 2: Functional Properties of Stearyl Erucamide (as an analogue for this compound)

| Property | Description |

|---|---|

| Function | Lubricant, Anti-blocking agent, Mold release agent, Friction modifier donglimaterial.com |

| Applicable Polymers | Polyolefins, Polyamide (PA), Polyester (B1180765) (PET, PBT), Engineering Plastics donglimaterial.com |

| Thermal Stability | Suitable for processing temperatures > 300°C donglimaterial.com |

| Migration Speed | Slow / Delayed donglimaterial.com |

| Friction Control | Can achieve a Coefficient of Friction between 0.25 - 0.45 donglimaterial.com |

| Key Advantage | Slow migration does not interfere with post-extrusion processes like heat sealing donglimaterial.com |

"Blocking" is the adhesion of adjacent layers of film, which can cause processing issues and damage to the final product. This compound functions as an effective anti-blocking agent by preventing this inter-layer adhesion. donglimaterial.com

The mechanism is directly related to its function as a slip agent. The layer of amide that forms on the polymer surface creates a microscopic, non-stick coating. researchgate.net This layer acts as a physical barrier, minimizing the van der Waals forces between adjacent film surfaces and thus preventing them from sticking together. The slow migration rate of this compound is again beneficial, as it provides anti-blocking properties without compromising operations like heat sealing, which require a certain degree of surface adhesion to form a strong bond. donglimaterial.com Organic additives like fatty acid amides form this release layer upon cooling, which is a different mechanism from inorganic anti-blocking agents (like silica) that create a micro-rough surface. researchgate.net

Influence on Polymer Melt Flow and Processing Aids

The mechanism of action for these additives involves a dual function as both an internal and external lubricant. nemitzgmbh.desunrisecolour.com As internal lubricants, they reduce the viscosity of the polymer melt. nemitzgmbh.deplasticservice.com By being finely dispersed within the polymer matrix, they decrease the intermolecular friction, allowing the long polymer chains to slide past one another with greater ease. schem.netplasticservice.com This reduction in melt viscosity leads to several processing advantages, including lower energy consumption, reduced shear heat generation, and improved mold filling. nemitzgmbh.desunrisecolour.com

As external lubricants, these amides migrate to the interface between the polymer melt and the metal surfaces of the processing equipment, such as extruder barrels, screws, and die lips. schem.netnemitzgmbh.deshinepolymer.comsunrisecolour.com This migration is driven by their limited compatibility with the polymer matrix. nemitzgmbh.de Upon reaching the surface, they form a microscopic, durable lubricating film. nemitzgmbh.de This film effectively reduces the adhesion and friction between the hot polymer and the machinery, a phenomenon that prevents issues like melt fracture and die build-up, and facilitates easier demolding of the final product. nemitzgmbh.deshinepolymer.com The formation of this surface layer is a time-dependent process; studies on erucamide have shown that a full monolayer can form on a polymer film surface within 20 minutes of production, reaching near-equilibrium concentration within two hours. researchgate.net

| Processing Parameter | Observed Effect | Underlying Mechanism | Reference |

|---|---|---|---|

| Melt Viscosity | Reduced | Acts as an internal lubricant, decreasing friction between polymer molecules and allowing chains to slide more easily. | nemitzgmbh.deplasticservice.com |

| Melt Flow Index (MFI) | Increased | Lowered melt viscosity results in a higher flow rate under standard test conditions. | plasticservice.com |

| Friction (Internal) | Reduced | Penetrates the polymer's spherical structures, creating a cushion effect that enables smoother movement between molecules. | schem.netsunrisecolour.com |

| Friction (External) | Reduced | Migrates to the surface of the polymer and bonds to metal surfaces, creating a low-friction layer. | schem.netnemitzgmbh.desunrisecolour.com |

| Processing Temperature | Can be lowered | Reduced friction during melt processing diminishes local overheating from high shear rates. | nemitzgmbh.de |

| Mold Filling | Improved | Better flow properties of the polymer melt allow for more complete and faster filling of injection molds. | nemitzgmbh.de |

Rheological Behavior in Combined Systems (e.g., with amphiphilic polymers)

The rheological behavior of systems containing erucyl-based compounds can be significantly altered when combined with other macromolecules, such as amphiphilic polymers. While direct studies on this compound in such systems are limited, research on analogous long-chain erucyl derivatives provides significant insight into the governing interactions.

A notable example involves the combination of erucyl dimethyl amidopropyl betaine (B1666868) (EDAB), a zwitterionic surfactant with a structure related to this compound, and an amphiphilic polymer. researchgate.net Such combined systems exhibit pronounced synergistic thickening effects, where the viscosity of the mixture is substantially higher than that of the individual components at the same concentration. researchgate.net The mechanism behind this enhanced viscosity is attributed to the formation of complex microstructures driven by intermolecular forces. The long, unsaturated erucyl tails of the surfactant molecules engage in hydrophobic association with the hydrophobic segments of the amphiphilic polymer. researchgate.net Simultaneously, electrostatic attractions can occur between the polar headgroups of the surfactant and charged or polar sections of the polymer. researchgate.net

These interactions lead to the formation of an interconnected network of wormlike micelles bridged by polymer chains, which dramatically increases the resistance to flow and elevates the solution's viscosity and viscoelasticity. researchgate.net The study on the EDAB-amphiphilic polymer system demonstrated that the surfactant could significantly boost the viscosity of the polymer solution even when the polymer concentration was below its critical aggregation concentration. researchgate.net This highlights the powerful effect of combining long-chain erucyl compounds with amphiphilic polymers to modify and control the rheological properties of a fluid for specialized applications. researchgate.net

| System Composition | Key Observation | Driving Interaction | Reference |

|---|---|---|---|

| Amphiphilic Polymer (APC16) alone | Low viscosity at concentrations below its critical aggregation concentration. | Standard polymer solution behavior. | researchgate.net |

| Erucyl Dimethyl Amidopropyl Betaine (EDAB) alone | Forms wormlike micelles. | Self-assembly of surfactant molecules. | researchgate.net |

| Combined EDAB–APC16 System | Significant increase in solution viscosity and viscoelasticity. | Synergistic interaction via hydrophobic association and electrostatic attraction. | researchgate.net |

| Combined EDAB–APC16 System Microstructure | Formation of a network of wormlike micelles and polymer chains. | Intermolecular bridging between micelles and polymer. | researchgate.net |

Advanced Applications in Polymer and Material Science

Surface Modification and Functionalization

The migration of erucyl erucamide (B86657) to the polymer surface not only aids in processing but also imparts a range of desirable surface properties to the final product.

Reduction of Surface Friction and Abrasive Wear

As a slip agent, erucyl erucamide's primary function is to lower the coefficient of friction on the surface of polymer films. cargill.comsunrisecolour.com This is a critical attribute for high-speed packaging lines where excessive friction can impede processing. researchgate.net The amide's long, non-polar chain and polar amide group contribute to its ability to form a stable, low-friction surface layer. schem.net This reduction in friction also leads to decreased abrasive wear on both the polymer product and the processing equipment. sunrisecolour.com

Optical Properties Modification (Haze, Gloss, Transparency)

The presence of this compound can influence the optical properties of polymer films, such as haze, gloss, and transparency. uii.ac.idresearchgate.net While the primary goal of using erucamide is typically to reduce friction, its impact on optical characteristics must be considered.

Research on polyethylene (B3416737) films has shown that the addition of erucamide can affect haze and gloss values. uii.ac.id One study found that a polyethylene film with an erucamide additive exhibited a haze value of 4.63% and a gloss value of 56.5 GU after three days of aging at 50°C. uii.ac.id The morphology of the polymer, including the size and distribution of crystalline structures, plays a significant role in determining the optical quality of a film. vt.edu The interaction between slip additives and the polymer matrix can influence this morphology and, consequently, the film's optical performance. researchgate.net In some cases, erucamide can also enhance the gloss of plastic products. sunrisecolour.comschem.net

| Optical Property | Value | Conditions |

| Haze | 4.63% | PE film with erucamide, 3rd day at 50°C |

| Gloss | 56.5 GU | PE film with erucamide, 3rd day at 50°C |

Data from a study on polyethylene films. uii.ac.id

Anti-Fouling, Anti-Fogging, and Anti-Scratch Characteristics

This compound contributes to several other beneficial surface properties, including anti-fouling, anti-fogging, and anti-scratch characteristics.

Anti-Fouling: In marine applications, coatings containing erucamide have demonstrated effective anti-biofouling properties. nih.gov An erucamide-polydimethylsiloxane (EP) coating was shown to prevent biofouling from bacteria and brown algae and exhibited superior performance in a real marine environment for 5.5 months. nih.gov It also finds use as an anti-fouling agent in rubber products and inks. schem.net

Anti-Fogging: this compound is used as an anti-fog agent for paper making and textile industries. darwinchemical.com Anti-fogging coatings are crucial for maintaining the transparency of packaging for chilled and hot foods. palsgaard.com

Anti-Scratch: The lubricating layer formed by this compound on the surface of plastic products helps to reduce scratching. sunrisecolour.comschem.net This is particularly beneficial in applications where aesthetic appearance is important.

Diverse Industrial Material Formulations

This compound's distinct molecular structure, featuring a long, unsaturated carbon chain and a polar amide group, makes it a highly effective additive in numerous industrial applications. schem.net This unique composition allows it to modify surface properties and improve the processability of various materials. Its utility is particularly notable in the textile, printing, coating, and rubber industries.

In the textile sector, this compound is valued as a lubricant and anti-static agent, enhancing both the manufacturing process and the quality of the final products. marketresearchintellect.com It is applied to synthetic fibers like polyester (B1180765) and nylon to reduce friction during high-speed processing, which in turn minimizes fiber breakage and machinery wear. marketresearchintellect.com This lubrication results in smoother and more efficient spinning, weaving, and knitting operations. marketresearchintellect.com

Furthermore, this compound helps to dissipate static electricity that can accumulate on fiber surfaces, a common issue in textile manufacturing that can lead to handling and processing difficulties. chemicalland21.com Its role as an anti-static agent ensures that fibers process more smoothly, leading to higher-quality fabrics. marketresearchintellect.com It is also used as a smoothing agent for fibers and non-woven fabrics. made-in-china.com

Table 1: Effects of this compound in the Textile Industry

| Property | Benefit |

| Lubrication | Reduces friction between fibers and machinery, minimizing breakage and wear. marketresearchintellect.com |

| Anti-Static | Dissipates static charge on fiber surfaces, improving processing efficiency. chemicalland21.comsclthoil.com |

| Processability | Enhances the smoothness of fibers for easier spinning, weaving, and knitting. marketresearchintellect.com |

| Quality | Contributes to higher-quality yarns and fabrics with improved durability. marketresearchintellect.com |

This compound is a key additive in the printing and coating industries, where it functions to improve adhesion and modify surface characteristics. marketresearchintellect.com When incorporated into printing inks, it acts as a dispersing agent and enhances lubrication. darwinchemical.com This provides anti-sticking and anti-fouling properties, delays the settling of pigments, and improves the durability and scratch resistance of the final print. schem.net It is particularly effective in preventing adhesion in color printing. schem.net

In coatings, this compound serves as a slip agent, migrating to the surface to create a low-friction layer. This enhances the scratch resistance and smoothness of the coating. sunrisecolour.com Water-based erucamide emulsions are used as lubricants in water-based paints and for producing high-end leather, demonstrating excellent slipping and lubricating properties. google.com

Table 2: Functional Benefits of this compound in Printing and Coatings

| Application | Function | Outcome |

| Printing Inks | Dispersant, Lubricant | Prevents pigment settling, improves rub resistance and anti-blocking. schem.netdarwinchemical.com |

| Coatings | Slip Agent, Surface Modifier | Enhances scratch resistance, smoothness, and flow. sunrisecolour.com |

| Water-Based Systems | Lubricant | Provides excellent slip properties in water-based inks and paints. google.com |

In the rubber industry, this compound is utilized as a processing aid and a mold release agent. marketresearchintellect.com It helps to reduce the tackiness of rubber compounds, which improves handling and processing. marketresearchintellect.com When added to rubber formulations, it enhances gloss, stain resistance, elongation, and wear resistance. made-in-china.com

As a processing aid, it improves the flow of the resin, reduces energy consumption during processing, and minimizes wear on equipment. sunrisecolour.com Its function as a mold release agent is crucial for preventing rubber products from sticking to molds during vulcanization, ensuring a clean release and a better surface finish. marketresearchintellect.comschem.net Primary amides like erucamide are often preferred for these applications. google.com

Table 3: Advantages of this compound in Rubber Manufacturing

| Function | Advantage |

| Processing Aid | Reduces compound viscosity, improves flow, and lowers energy consumption. sunrisecolour.com |

| Mold Release Agent | Prevents sticking to molds, ensuring easy removal and a high-quality surface finish. marketresearchintellect.comschem.net |

| Performance Enhancer | Improves gloss, stain resistance, and wear resistance of rubber products. made-in-china.com |

| Anti-Tack Agent | Reduces the natural tackiness of rubber compounds for easier handling. marketresearchintellect.com |

This compound also finds application as a defoaming and viscosity control agent in various industrial formulations. canada.cacanada.ca It can be used as a foam stabilizer and antiseptic in sulfonate detergents. darwinchemical.com In certain cosmetic formulations, it acts as an opacifier and a viscosity control agent. canada.canih.gov

Its ability to modify surface tension allows it to destabilize foam, making it an effective defoamer in industrial processes. While detailed research findings on its specific mechanisms in defoaming and viscosity control are less commonly published, its utility in these areas is noted in industrial literature.

Analytical Methodologies and Characterization Techniques

Extraction and Sample Preparation from Complex Matrices

Extracting erucyl erucamide (B86657) from polymer matrices like polyethylene (B3416737) (PE) and polypropylene (B1209903) (PP) is a critical first step for its quantification. amazonaws.comcem.com The choice of extraction technique significantly impacts recovery rates, speed, and solvent consumption. The physical form of the polymer sample, such as pellets, films, or ground material, also influences extraction efficiency, with ground polymers generally providing better results due to increased surface area. mdpi.comminciencias.gov.codoaj.orgub.ac.id

Solvent-Based Extraction Techniques (e.g., Soxhlet Extraction, Pressurized Liquid Extraction)

Soxhlet Extraction is a traditional and robust method for extracting erucyl erucamide from polymers. doaj.orgub.ac.idresearchgate.net This technique involves continuous extraction with a solvent, which, while effective, can be slow. mdpi.com For instance, a study on polypropylene masterbatch showed that Soxhlet extraction using ethyl acetate (B1210297) as the solvent yielded better results than ethanol. researchgate.netresearchgate.net However, recovery rates can be lower compared to more modern techniques. One study reported an 83.29% recovery of this compound from ground polypropylene using dichloromethane (B109758) as the solvent over a 1440-minute extraction time. mdpi.com The prolonged extraction time and contact with the solvent in the Soxhlet method can sometimes lead to a higher concentration of this compound degradation byproducts. mdpi.com

Pressurized Liquid Extraction (PLE) , also known as Pressurized Fluid Extraction (PFE), is a more advanced technique that utilizes high temperatures and pressures to maintain the solvent in its liquid state, enhancing extraction efficiency. nih.govsigmaaldrich.comcsic.es This method significantly reduces extraction time and solvent usage compared to Soxhlet extraction. amazonaws.comcem.comlabmate-online.com A study on polyethylene films optimized PLE conditions to be two extraction cycles with pure isopropanol (B130326) at 105°C for 16 minutes, achieving approximately 100% recovery for spiked this compound. nih.govsigmaaldrich.com Another study on high-density polyethylene (HDPE) using a 95:5 mixture of 2-propanol and cyclohexane (B81311) at 120°C for 20 minutes also demonstrated the effectiveness of PLE. labmate-online.com

Table 1: Comparison of Soxhlet and Pressurized Liquid Extraction for this compound

| Feature | Soxhlet Extraction | Pressurized Liquid Extraction (PLE) |

|---|---|---|

| Principle | Continuous solid-liquid extraction with a cycling solvent. researchgate.net | Solvent extraction at elevated temperatures and pressures. csic.es |

| Advantages | Robust and well-established method. doaj.orgresearchgate.net | Faster extraction, lower solvent consumption, and potential for automation. amazonaws.comcsic.es |

| Disadvantages | Slow, requires large solvent volumes, and can lead to analyte degradation. cem.commdpi.com | Requires specialized equipment. labmate-online.com |

| Typical Solvents | Dichloromethane, ethyl acetate, cyclohexane. mdpi.comresearchgate.net | Isopropanol, cyclohexane, 2-propanol. nih.govsigmaaldrich.comlabmate-online.com |

| Recovery Rates | ~83% from polypropylene. mdpi.com | ~100% from polyethylene. nih.govsigmaaldrich.com |

Dissolution-Precipitation Methods

The Dissolution-Precipitation (DP) method is another technique for isolating additives from a polymer matrix. doaj.orgub.ac.idresearchgate.net This process involves dissolving the polymer in a suitable solvent and then precipitating the polymer by adding a non-solvent. researchgate.net The target additive, this compound, remains in the solvent-non-solvent mixture due to differences in solubility. researchgate.net The selection of the solvent and non-solvent is based on their polarity to ensure the polymer dissolves while the additive remains in solution after the polymer precipitates. researchgate.net

In a comparative study, the DP method was used to extract this compound from a polypropylene masterbatch. doaj.orgub.ac.idresearchgate.net The study found that varying the sonication time during the recrystallization of the polymer could optimize the extraction. researchgate.net Specifically, a 3-minute sonication time yielded the highest this compound content. researchgate.net However, when compared directly with the Soxhlet method, the Soxhlet method was found to be more robust and efficient for the extraction of this compound from the polypropylene masterbatch. doaj.orgub.ac.idresearchgate.net The physical form of the sample was also a significant factor, with powdered samples providing better extraction results than granules for both methods. doaj.orgub.ac.id

Advanced Extraction (e.g., Microwave and Ultrasound Assisted Extraction)

Microwave-Assisted Extraction (MAE) is a rapid and efficient method that utilizes microwave energy to heat the solvent and sample, accelerating the extraction process. mdpi.comwright.edu This technique offers several advantages, including reduced extraction time, lower solvent consumption, and higher extraction yields compared to conventional methods. mdpi.comwright.edu In one study, MAE achieved the highest average recoveries of this compound from ground polypropylene, with 96.4% recovery using dichloromethane, 94.57% with cyclohexane, and 93.05% with limonene (B3431351). mdpi.comminciencias.gov.co The optimal extraction time was as short as 25 minutes. mdpi.com The increased efficiency of MAE is attributed to the selective heating of the solvent and sample, which enhances mass transfer and solvent penetration. mdpi.com

Ultrasound-Assisted Extraction (UAE) , or sonication, uses the energy of ultrasonic waves to create cavitation bubbles in the solvent. researchgate.net The collapse of these bubbles generates localized high pressure and temperature, enhancing the disruption of the sample matrix and the penetration of the solvent, leading to a more efficient extraction. researchgate.net UAE is considered an environmentally friendly technique due to its reduced solvent use and time. mdpi.com For this compound extraction from polypropylene, UAE has shown high recovery rates, ranging from 85% to 92% with dichloromethane and limonene as solvents. mdpi.comminciencias.gov.co A study found that an extraction time of 90 minutes for ground polypropylene resulted in a recovery of 94.38%. mdpi.com

Table 2: Comparison of Advanced Extraction Techniques for this compound

| Extraction Technique | Solvent(s) | Sample Form | Extraction Time | Recovery Rate | Reference |

|---|---|---|---|---|---|

| Microwave-Assisted Extraction (MAE) | Dichloromethane | Ground PP | 25 min | 96.4% | mdpi.com |

| Cyclohexane | Ground PP | 25 min | 94.57% | mdpi.comminciencias.gov.co | |

| Limonene | Ground PP | 25 min | 93.05% | mdpi.comminciencias.gov.co | |

| Ultrasound-Assisted Extraction (UAE) | Dichloromethane | Ground PP | 90 min | 94.38% | mdpi.com |

| Dichloromethane & Limonene | Ground PP | 180 min | 85-92% | mdpi.comminciencias.gov.co |

Spectroscopic and Chromatographic Quantification

Following extraction, accurate quantification of this compound is typically performed using chromatographic techniques coupled with various detectors.

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful and widely used technique for the identification and quantification of this compound. mdpi.complaschina.com.cn This method combines the separation capabilities of gas chromatography with the detection power of mass spectrometry, providing high sensitivity and selectivity. plaschina.com.cn In the analysis of this compound, an internal standard method is often employed to ensure accuracy. mdpi.com

GC-MS has been successfully used to quantify this compound in extracts from various polymer matrices. mdpi.complaschina.com.cn For instance, it was used to determine the concentration of this compound in polypropylene samples after extraction by MAE, UAE, and Soxhlet methods. mdpi.com The method demonstrated good linearity over the specified concentration range. plaschina.com.cn In addition to quantification, GC-MS is also instrumental in identifying degradation byproducts of this compound that may form during processing or extraction. mdpi.comminciencias.gov.co One study identified nine oxidative degradation byproducts of this compound using GC-MS. mdpi.com

Gas Chromatography with Flame Ionization Detection (GC-FID)

Gas Chromatography with Flame Ionization Detection (GC-FID) is another robust method for the quantification of this compound. nih.govnih.govresearchgate.net While GC-MS provides structural information, GC-FID is often favored for its reliability, cost-effectiveness, and excellent repeatability for quantitative analysis. nih.govresearchgate.net

A method involving pressurized fluid extraction followed by GC-FID analysis has been developed for determining this compound in polyethylene films. nih.govsigmaaldrich.com The separation is typically achieved on a capillary column, such as one with a 5% phenyl-95% dimethyl-polysiloxane stationary phase. nih.govresearchgate.net A comparative study of GC-FID, GC-TSD (Thermoionic Selective Detector), and GC-MSD (Mass Spectrometry Detector) for the analysis of this compound found that GC-FID offered excellent repeatability, with relative standard deviations of less than 2.5%. nih.govresearchgate.net The linearity of the GC-FID method was also found to be suitable for quantitative analysis. nih.govresearchgate.net

Fourier Transform Infrared (FTIR) Spectroscopy

Fourier Transform Infrared (FTIR) spectroscopy is a principal technique for identifying and quantifying this compound, both in its pure form and as an additive within a polymer matrix. This method relies on the interaction of infrared radiation with the molecule, which causes vibrations of specific chemical bonds at characteristic frequencies.

Research findings indicate that this compound exhibits a distinctive absorption peak for the amide I band (C=O stretching) at approximately 1645 cm⁻¹. researchgate.net This peak is a key identifier for the presence of the amide functionality. Studies have employed various FTIR methods to analyze the compound. For instance, Attenuated Total Reflectance (ATR)-FTIR is effective for examining the surface of materials, and it has been used to identify the presence of erucamide layers on polymer films. nih.gov For depth-profiling and mapping concentration gradients within thin polymer films, synchrotron-based FT-IR microspectroscopy has been utilized. nih.gov This high-resolution technique can successfully map the distribution of erucamide, showing, for example, its migration between layers in coextruded films. nih.gov Furthermore, the amide I carbonyl peak has been successfully identified from neat erucamide powder using FTIR photoacoustic spectroscopy (FTIR-PAS), demonstrating the versatility of infrared techniques in its analysis. diamond.ac.uk

Interactive Table 1: Characteristic FTIR Absorption Peaks for this compound

| Wavenumber (cm⁻¹) | Vibrational Assignment | Significance | Source(s) |

|---|---|---|---|

| ~1645 | Amide I (C=O stretching) | Characteristic peak for identifying the amide functional group. | researchgate.net |

| Amide I | Carbonyl Peak | Used to quantify the spatial distribution of erucamide in LLDPE film. | diamond.ac.uk |

Electrospray Ionization Mass Spectrometry (ESI-MS-MS)

Electrospray Ionization tandem Mass Spectrometry (ESI-MS-MS) is a powerful tool for the structural elucidation and sensitive detection of this compound. This "soft" ionization technique allows the molecule to be ionized with minimal fragmentation, preserving the molecular ion for subsequent analysis.

In positive ion mode, this compound is commonly detected as its protonated molecule, [M+H]⁺, at a mass-to-charge ratio (m/z) of approximately 338.3. mat-cs.comacs.org However, its ionization behavior can be complex. Some studies note that under certain ESI conditions, erucamide may not generate protonated molecules efficiently, instead forming adducts like [M+Na]⁺ or showing in-source fragments such as [M−H₂O−NH₃+H]⁺. measurlabs.com In such cases, alternative ionization methods like Atmospheric Pressure Photoionization (APPI) have been shown to produce the protonated molecule more effectively. measurlabs.com

Tandem mass spectrometry (MS-MS) provides definitive structural information by fragmenting the selected precursor ion (e.g., [M+H]⁺) and analyzing the resulting product ions. This fragmentation pattern serves as a molecular fingerprint.

Interactive Table 2: ESI-MS-MS Fragmentation Data for this compound

| Precursor Ion | Precursor m/z | Key Product Ions (m/z) | Instrumentation | Source(s) |

|---|---|---|---|---|

| [M+H]⁺ | 338.34174 | 321.3, 303.3, 254.3 | Ion Trap (IT) | mat-cs.com |

| [M+H]⁺ | ~338.34 | 321.3161, 303.3054 | LC-ESI-QTOF | uc.edu |

Surface and Nanostructure Characterization Techniques

The performance of this compound as a slip agent is intrinsically linked to its behavior at the surface of a material. Advanced characterization techniques are employed to investigate its surface topography, nanomechanical properties, and crystalline arrangement.

Atomic Force Microscopy (AFM) for Surface Topography and Nanomechanics

Atomic Force Microscopy (AFM) is an essential technique for visualizing the surface of materials at the nanoscale and for measuring their mechanical properties. For this compound, AFM imaging provides direct evidence of its migration to and distribution on a polymer surface. researchgate.net Studies have shown that erucamide forms distinct morphological features, such as placoid scale-like structures, on the surface. researchgate.net Early-stage observations of its migration reveal a crystalline domain growth mechanism. researchgate.net

Beyond topography, AFM is used for quantitative nanomechanical mapping (QNM). This capability allows for the correlation of the observed nanostructures with their local mechanical properties, such as adhesion and modulus. researchgate.net Research has identified two distinct types of erucamide surface-adsorbed films (SAFs): an atomically flat type exhibiting ultra-low friction and a stripe-like patterned type with significantly higher frictional dissipation. nih.gov This distinction highlights how the molecular structure directly impacts the functional properties of the surface.

Interactive Table 3: Summary of Atomic Force Microscopy (AFM) Findings for this compound

| Observation | Implication | AFM Mode | Source(s) |

|---|---|---|---|

| Formation of placoid scale-like structures and crystalline domains. | Visualizes the "blooming" process and resulting surface morphology. | Imaging / Topography | researchgate.net |

| Correlation between erucamide nanostructure and adhesive response. | Links surface structure to functional nanomechanical properties. | Peak Force QNM | researchgate.net |

| Identification of atomically flat, low-friction films and patterned, high-friction films. | Demonstrates that molecular arrangement dictates tribological performance. | High-Resolution Topography and Friction Measurements | nih.gov |

X-ray Reflectivity (XRR) for Layered Structures

X-ray Reflectivity (XRR) is a non-destructive analytical technique used to determine the thickness, density, and roughness of thin films and layered structures. It works by measuring the intensity of reflected X-rays from a surface at grazing angles. The resulting interference pattern, known as Kiessig fringes, provides detailed information about the out-of-plane structure.

In the context of this compound, synchrotron XRR has been employed to perform a quantitative characterization of its organized layers on substrates. researchgate.netmat-cs.com This technique allows for the precise determination of out-of-plane structural parameters, such as the molecular packing and thickness of the erucamide layers. researchgate.netmat-cs.com Studies combining XRR with AFM have shown that erucamide can form monolayers, bilayers, and multilayers depending on concentration. The results from XRR have been crucial in confirming the molecular orientation within these layers, consistently showing that for bilayers and multilayers, the hydrophobic tails of the erucamide molecules are oriented outwards from the surface. mat-cs.com

Interactive Table 4: Application of X-ray Reflectivity (XRR) to this compound Layers

| Parameter Measured | Finding | Significance | Source(s) |

|---|---|---|---|

| Layer Thickness & Molecular Packing | Determined the formation of monolayers, bilayers, and multilayers based on concentration. | Provides quantitative data on the out-of-plane structure of the slip agent layer. | researchgate.netmat-cs.com |

| Molecular Orientation | Confirmed that hydrophobic tails point outwards in the outermost layer. | Explains the resulting surface properties, such as hydrophobicity and slip. | mat-cs.com |

X-ray Photoelectron Spectroscopy (XPS)

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive technique that provides information about the elemental composition and chemical bonding states of the top few nanometers of a material. By irradiating a sample with X-rays and analyzing the kinetic energy of emitted photoelectrons, XPS can identify the elements present and their chemical environment.

For this compound, XPS is used to confirm its migration to a polymer surface by detecting the characteristic elements of the molecule: nitrogen and oxygen. researchgate.net The presence of these elements, which are absent in a pure polyolefin, is a clear indicator of the amide's presence. researchgate.net High-resolution XPS scans of the carbon (C 1s) region can further identify a peak shoulder at a higher binding energy consistent with the amide (O=C-N) functionality. XPS has also been used to monitor the kinetics of erucamide migration, showing that the surface concentration can reach near-equilibrium within the first two hours after film production. researchgate.net

Interactive Table 5: Summary of X-ray Photoelectron Spectroscopy (XPS) Findings for this compound

| Analysis | Finding | Significance | Source(s) |

|---|---|---|---|

| Elemental Composition | Detection of nitrogen and oxygen peaks on the surface. | Confirms the presence of erucamide on the surface of a substrate (e.g., polyethylene). | researchgate.net |

| Chemical State Analysis | Identification of a high-binding-energy shoulder in the C 1s spectrum. | Provides evidence of the specific amide (O=C-N) chemical bond. | |

| Migration Kinetics | Surface concentration reaches near-equilibrium within 2 hours of film formation. | Quantifies the rate at which the slip agent blooms to the surface. | researchgate.net |

Synchrotron X-ray Diffraction (XRD) for Crystal Structure Analysis

Synchrotron X-ray Diffraction (XRD) provides exceptionally high-resolution data on the crystalline structure of materials. The intense, collimated X-ray beams produced by a synchrotron allow for the analysis of very small samples or subtle crystalline features that would be undetectable with conventional laboratory XRD sources.

This technique has been instrumental in understanding how this compound affects the crystal structure of the polymer matrix it is incorporated into. researchgate.net A key study using single-fiber synchrotron nanofocused X-ray Diffraction (nXRD) investigated the effect of erucamide on polypropylene fibers. The findings revealed that the presence of erucamide promoted crystallinity within the fibers, leading to the formation of larger and more numerous lamellae crystallites. Furthermore, the high resolution of the technique uncovered a bimodal orientation of the polymer chains, with alignment occurring along both the fiber axis and its cross-section. These structural changes at the crystalline level are directly linked to the macroscopic mechanical properties of the fibers.

Interactive Table 6: Summary of Synchrotron X-ray Diffraction (XRD) Findings on this compound's Effects

| Observation | Implication | Technique | Source(s) |

|---|---|---|---|

| Increased Crystallinity | Erucamide acts as a nucleating agent, promoting more ordered crystalline regions in the polymer. | Synchrotron XRD | |

| Larger and More Numerous Lamellae Crystallites | Indicates a significant alteration of the polymer's crystalline morphology. | Synchrotron nXRD | |

| Bimodal Orientation of Polymer Chains | Reveals a complex, dual-alignment structure induced by the additive. | Synchrotron nXRD |

Time-of-Flight Secondary Ion Mass Spectrometry (ToF-SIMS) for Surface Distribution

Time-of-Flight Secondary Ion Mass Spectrometry (ToF-SIMS) is a highly surface-sensitive analytical technique used to determine the elemental and molecular composition of the very outermost layers of a solid material. phi.comcarleton.edu This method involves bombarding the sample surface with a pulsed primary ion beam, which causes the ejection of secondary ions from the surface. uwo.caeag.com These ejected ions are then accelerated into a "flight tube," and their mass-to-charge ratio is determined by measuring the time it takes for them to reach the detector. Lighter ions travel faster and arrive at the detector sooner than heavier ions. uwo.canist.gov

ToF-SIMS is particularly well-suited for the analysis of polymer additives like this compound because of its high sensitivity and its ability to detect molecular ions of organic substances. mst.or.jpresearchgate.net It can provide detailed information on the chemical structure and spatial distribution of these additives on the polymer surface, with a typical analysis depth of just 1-3 nanometers. phi.comuwo.ca The technique can be operated in several modes, including surface spectroscopy to identify chemical species, surface imaging to map their distribution, and depth profiling to analyze the composition as a function of depth into the sample. phi.comcarleton.edu

In the context of this compound (commonly referred to as erucamide in scientific literature), ToF-SIMS is used to investigate its migration, or "blooming," to the surface of polymer films. researchgate.net This migration is critical to its function as a slip agent. Research combining ToF-SIMS with Atomic Force Microscopy (AFM) has been conducted to observe the distribution of erucamide on polyolefin surfaces. These studies revealed that erucamide generally exhibits an even distribution across the observed areas of the polymer film. researchgate.net However, some localized unevenness can occur, which is attributed to the formation of patches resulting from crystal-domain growth of the erucamide on the surface. researchgate.net The imaging capability of ToF-SIMS allows for the visualization of the spatial arrangement of these organic molecules, confirming their presence and distribution patterns on a microscopic scale. mst.or.jpresearchgate.net

Contact Angle Measurements for Wettability

Contact angle measurement is a quantitative method used to determine the wettability of a solid surface by a liquid. mdpi.comsmf.mx The contact angle is the angle formed at the three-phase boundary where a liquid, gas, and solid intersect. mdpi.com A low contact angle (typically <90°) indicates that the liquid spreads well over the surface, signifying high wettability (a hydrophilic surface). Conversely, a high contact angle (>90°) suggests poor wettability (a hydrophobic surface), where the liquid tends to form distinct droplets. researchgate.net This technique is fundamental in characterizing the surface modifications induced by additives like this compound.

The migration of this compound to a polymer surface significantly alters its surface energy and, consequently, its wettability. As this compound molecules accumulate on the surface, they form organized layers. It has been proposed that the hydrophobic tails of the erucamide molecules orient themselves outwards, away from the polymer substrate. researchgate.netdiamond.ac.uk This orientation is responsible for the change in surface properties.

Studies have demonstrated a direct correlation between the concentration of this compound in a polymer and the surface's hydrophobicity. As the concentration of this compound increases, the water contact angle on the polymer surface also increases. This provides strong evidence for the formation of a low-energy, hydrophobic surface layer by the additive. researchgate.net

| Erucamide Concentration (wt%) | Macroscopic Water Contact Angle (θ) | Surface Property |

|---|---|---|

| Low (e.g., 0 wt%) | Lower (specific value depends on base polymer) | More Hydrophilic |

| 2 wt% | 92.9° ± 2.9° | Hydrophobic |

This table illustrates findings where increasing erucamide concentration to 2 wt% resulted in a significant increase in the water contact angle, indicating a shift to a hydrophobic surface. researchgate.net

The wettability study, therefore, serves as a complementary technique to confirm the presence and orientation of this compound on the polymer surface, which is crucial for its function as a slip agent. researchgate.net

Quantification and Distribution Profiling in Multilayer Films

The quantification and distribution of this compound in multilayer polymer films are critical for understanding its performance, especially in complex packaging structures. The migration of this additive not only to the outer surface but also between layers can significantly impact the material's properties. Various analytical techniques are employed to create a concentration profile of the additive throughout the film's cross-section.

Synchrotron-based Fourier Transform Infrared (FT-IR) microspectroscopy has proven to be a powerful tool for this purpose. globalauthorid.comnih.gov This technique can map the concentration profiles of additives like this compound in thin, coextruded multilayer films with high spatial resolution. nih.gov Research on multilayer films, such as those made of linear low-density polyethylene (LLDPE) and propylene-ethylene copolymer (PEC), has elucidated the migration behavior of this compound. globalauthorid.com

Key research findings on the distribution of this compound in multilayer films include:

Preferential Surface Migration : Studies on press-laminated bilayer and coextruded trilayer LLDPE films have shown that this compound preferentially migrates to a film-air interface rather than into an adjacent polymer layer. This behavior was observed even when steep concentration gradients existed at the boundaries between layers. globalauthorid.com

Migration Between Different Polymers : In coextruded bilayer films of LLDPE and a polyolefin plastomer (POP), this compound, initially present only in the LLDPE layer, was observed to migrate into the POP layer. nih.gov Furthermore, FT-IR results indicated that a greater amount of the additive migrated to the surface of the POP layer compared to the LLDPE layer. nih.gov

Core Layer Migration : In trilayer film structures, this compound has been shown to migrate from a core layer, through additive-deficient skin layers, to reach the film surfaces. globalauthorid.com

For quantitative analysis, other methods have been developed. Pressurized fluid extraction (PFE) followed by gas chromatography-flame ionization detection (GC-FID) has been established to determine the total concentration of this compound in polyethylene films. nih.gov Additionally, FTIR photoacoustic spectroscopy (FTIR-PAS) has been explored as a potential tool for depth-profiling, showing the ability to detect statistically significant differences in erucamide concentration as a function of penetration depth. researchgate.net

| Film Structure | Analytical Technique | Key Finding | Reference |

|---|---|---|---|

| Bilayer and Trilayer LLDPE | FT-IR Microspectroscopy | Erucamide prefers migration to the film-air surface over migrating to adjacent layers. | globalauthorid.com |

| Bilayer LLDPE and PEC | FT-IR Microspectroscopy | Erucamide migration to the surface is favored over diffusion into the less dense PEC layer. | globalauthorid.com |

| Trilayer (core layer with additive) | Attenuated Total Reflectance (ATR) FT-IR | Erucamide migrates from the core layer through additive-free skin layers to the surface. | globalauthorid.com |

| Bilayer LLDPE and POP | Synchrotron-based FT-IR Microspectroscopy | Significant migration of erucamide occurred from the LLDPE layer into the POP layer. More additive migrated to the POP surface. | nih.gov |

These methodologies provide essential insights into the dynamic behavior of this compound within multilayer polymer systems, allowing for the tailored design of films with specific surface properties.

Environmental Occurrence and Regulatory Landscape

Environmental Fate and Biogeochemical Cycling

Erucyl erucamide (B86657), a long-chain fatty acid amide, is primarily used as a slip and anti-blocking agent in the plastics industry. Its environmental presence and behavior are subjects of ongoing scientific investigation due to its widespread application and potential for environmental release.

Erucyl erucamide is considered to be inherently biodegradable, although its rate of degradation is relatively slow. The primary pathway for its breakdown in the environment is through microbial action. Microorganisms, such as certain bacteria and fungi, produce enzymes like amidases that can hydrolyze the amide bond in the this compound molecule. This initial step breaks the compound down into erucic acid and erucamine. Subsequently, these fatty acid and fatty amine molecules can be further metabolized by microorganisms through processes like β-oxidation. Studies on the biodegradation of similar long-chain fatty acid amides suggest that the rate of degradation can be influenced by environmental factors such as temperature, pH, and the availability of other nutrients.

Recent studies have confirmed the presence of this compound in various environmental compartments, indicating its release from consumer products and industrial processes. It has been identified as a component of indoor air and house dust. For instance, research has detected this compound in house dust samples, suggesting that it can be released from plastic products commonly found in homes, such as food packaging and electronic equipment. Its presence in ambient air, particularly in indoor environments, is attributed to its semi-volatile nature, allowing it to migrate from plastic surfaces over time.

A study focusing on plastic additives in the air and dust of a U.S. university campus identified this compound in 100% of the dust samples collected. The concentrations found in settled dust were significant, highlighting its prevalence in indoor environments.

Table 1: Detection of this compound in Environmental Samples

| Environmental Compartment | Detection Frequency | Notes |

|---|---|---|

| House Dust | Detected in 100% of samples in a U.S. university campus study. | Indicates widespread presence in indoor environments. |

The primary source of this compound in the environment is anthropogenic. It is synthetically produced for its industrial applications, mainly as a slip agent in polyolefins like polyethylene (B3416737) and polypropylene (B1209903). Its release into the environment can occur during its production, processing, and from the final plastic products throughout their lifecycle. The abrasion of plastic films and the aging of plastic materials are significant pathways for its release into dust and, subsequently, the broader environment.

While the dominant source is industrial, some long-chain fatty acid amides are known to occur naturally in plants and animals, serving various biological functions. However, this compound itself is not typically cited as a common natural product. The vast majority of its environmental presence is linked to human industrial activity.

Regulatory Frameworks for Industrial Usage

The use of this compound as a plastic additive is subject to regulatory oversight in various regions to ensure its safe application, particularly in materials that come into contact with food.

In many parts of the world, this compound is an approved additive for use in polymers. For instance, in the United States, it is permitted by the Food and Drug Administration (FDA) for use as a lubricant in food-contact applications under specific conditions. Similarly, in the European Union, its use is regulated under legislation for plastic materials and articles intended to come into contact with food. These regulations often specify the types of polymers in which it can be used and may set limits on the maximum allowable concentration.

The European Food Safety Authority (EFSA) has evaluated the safety of erucamide for use in food contact materials and has established specific migration limits (SMLs) to restrict the amount that can transfer from the packaging into food. These regulatory frameworks are designed to minimize consumer exposure to the substance.

Table 2: Regulatory Status of this compound

| Region/Authority | Status | Regulation/Notes |

|---|---|---|

| United States (FDA) | Permitted | Approved as a lubricant in food-contact applications under specific guidelines. |

In the context of sustainable material development and the move towards a circular economy, the use of additives like this compound is coming under greater scrutiny. Policy considerations are increasingly focused on the entire lifecycle of plastic products, from production to disposal and recycling. The presence of additives can sometimes complicate recycling processes. Therefore, there is a growing interest in developing and utilizing additives that are not only effective and safe but also compatible with recycling systems and have a minimal environmental footprint.

Future policy directions may include promoting the use of bio-based and more readily biodegradable alternatives to traditional plastic additives. Research into the long-term environmental impacts of synthetic additives and the development of "safe-by-design" materials are key areas of focus for policymakers and the materials science community. The goal is to create plastics that are both functional and sustainable, minimizing their potential for environmental pollution.

Table 3: Compound Names Mentioned

| Compound Name |

|---|

| This compound |

| Erucic acid |

| Erucamine |

| Polyethylene |

Q & A

What molecular mechanisms underlie erucamide’s hepatoprotective effects in stress-induced liver injury, and how can these be systematically investigated?

Answer:

Erucamide’s anti-stress liver injury effects involve inhibition of glycine cleavage and apoptosis pathways. Key methods include:

- Experimental Models: Use stress-induced liver injury (SLI) rat models with control (normal), SLI, and SLI+Erucamide groups. Measure ALT/AST levels and histopathological changes via HE staining .

- Transcriptome Analysis: Identify differentially expressed genes (e.g., DLD, AMT, UNC5B) to map pathways like glycine metabolism and apoptosis .

- RT-qPCR Validation: Quantify gene expression changes to confirm transcriptome findings. For example, reduced DLD and UNC5B expression supports anti-apoptotic effects .

How do extraction methodologies (e.g., Soxhlet vs. dissolution-precipitation) influence the quantification of erucamide in polymer matrices, and what analytical validations are critical?

Answer:

- Solvent Selection: Ethyl acetate yields higher erucamide recovery (5.30–6.04%) compared to ethanol due to reduced oligomer dissolution and shorter extraction time (4 vs. 7 hours) .

- Sample Morphology: Optimize masterbatch form (powder vs. pellet) for solvent penetration. Soxhlet extraction requires granular samples, while dissolution-precipitation (DP) uses dissolved polymers .

- Validation: Cross-validate via FT-IR (KBr disk method) and gravimetric analysis. Ensure calibration curves account for matrix interference .

How should researchers design dose-response studies to evaluate erucamide’s bioactivity while minimizing confounding variables?

Answer:

- Dosage Range: Use preclinical data (e.g., 95.4 µM/kg in rats) to establish human-equivalent doses. Include multiple concentrations (low, medium, high) .

- Control Groups: Normal, disease-induced (e.g., SLI), and erucamide-treated cohorts. Monitor biomarkers (ALT/AST) and histological endpoints .

- Statistical Power: Calculate sample size using preliminary data. Apply ANOVA or non-parametric tests for skewed distributions .

How can contradictory data on erucamide’s stability during extraction be resolved, and what protocols ensure reproducibility?

Answer: